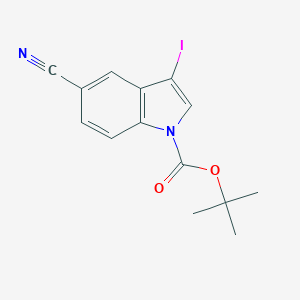

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

説明

Molecular Formula: C₁₄H₁₃IN₂O₂

Molecular Weight: 368.17 g/mol

CAS Number: 864685-26-7

Purity: ≥98% (as per commercial specifications)

This compound features a tert-butyloxycarbonyl (Boc) protective group at the indole nitrogen, a cyano (-CN) substituent at position 5, and an iodine atom at position 3. The Boc group enhances stability during synthetic procedures, while the iodine and cyano groups enable diverse reactivity, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis . Its monoisotopic mass (368.002176 Da) and ChemSpider ID (16499248) further characterize its structural uniqueness .

特性

IUPAC Name |

tert-butyl 5-cyano-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADLXNFRAAUWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590136 | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-26-7 | |

| Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, this method involves condensing a phenylhydrazine derivative with a ketone precursor under acidic conditions. A modified approach reported by Zhixiang et al. (2010) utilized a hetero-/retro-Diels–Alder reaction followed by Swern oxidation to generate the indole intermediate. Key parameters include:

-

Temperature : 80–100°C in aqueous HCl/ethanol mixtures

-

Cyclization catalysts : ZnCl₂ or BF₃·Et₂O

-

Yield : 60–75% for unsubstituted indoles, dropping to 45–55% for cyano-iodo derivatives due to steric and electronic effects.

Transition-Metal-Mediated Cyclizations

Palladium-catalyzed cyclizations offer improved regioselectivity for halogenated indoles. A representative protocol employs:

-

Substrate : 2-iodoaniline derivative with alkyne moiety

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Cs₂CO₃ in DMF at 110°C

This method achieves 70–80% yield for 3-iodoindoles but requires subsequent cyanation at the 5-position.

Sequential Functionalization: Iodination and Cyanation

Regioselective Iodination

Iodination at the 3-position precedes cyanation due to the directing effects of the Boc-protected nitrogen. Two predominant methods are documented:

Electrophilic Iodination

Directed ortho-Metalation-Iodination

Cyanation at the 5-Position

Introducing the cyano group employs palladium-catalyzed cross-coupling or nucleophilic substitution:

Suzuki-Miyaura Cyanation

Nucleophilic Aromatic Substitution

-

Substrate : 5-Bromo-3-iodoindole

-

Reagent : CuCN (2 eq) in NMP, 180°C, 24 h

-

Yield : 50–55% (lower due to competing dehalogenation).

Boc Protection and Final Assembly

tert-Butoxycarbonylation

Protecting the indole nitrogen with Boc enhances solubility and prevents side reactions:

Key variables:

Purification and Characterization

Final purification typically employs silica gel chromatography (hexane/EtOAc 10:1 to 5:1). Analytical data for this compound:

Reaction Optimization and Scalability

Critical Process Parameters

Kilogram-Scale Production

A pilot plant synthesis reported:

Challenges included CN⁻ handling safety and Boc₂O storage stability.

Applications and Derivatives

While beyond preparation scope, derivative synthesis highlights the compound’s versatility:

化学反応の分析

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction: The cyano group can be reduced to an amine, or the indole ring can undergo oxidation to form different derivatives.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

科学的研究の応用

Chemical Properties and Structure

The molecular formula of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. The compound features an indole core with a tert-butyl group, a cyano group at the 5th position, and an iodine atom at the 3rd position, which enhances its reactivity and biological properties .

Anti-Cancer Properties

Research indicates that compounds containing indole and cyano moieties often exhibit anti-cancer properties. This compound may serve as a lead compound for developing new anti-cancer agents. The structural components of the compound suggest it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Research

A study highlighted the synthesis of indole derivatives that demonstrated potent activity against various cancer cell lines. The incorporation of cyano and halogen groups in these derivatives was associated with enhanced biological activity, suggesting similar potential for this compound .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Indole derivatives have been recognized for their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in this area.

Synthetic Versatility

This compound serves as a versatile intermediate for synthesizing other compounds through various organic reactions:

Reactivity Overview

- Nucleophilic Substitution: The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the 3rd position of the indole ring.

- Electrophilic Aromatic Substitution: The electron-rich nature of the indole system allows for electrophilic aromatic substitutions, enabling further functionalization.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Lacks cyano group; primarily used in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | Different halogen; may exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table illustrates how this compound is unique due to its combination of iodine and cyano functionalities, enhancing its reactivity compared to other derivatives.

Functional Material Development

The rigid aromatic structure combined with electron-withdrawing groups like cyano could render this compound useful in developing novel functional materials. Although specific research on this application is limited, the potential exists for creating materials with unique electronic or optical properties.

作用機序

The mechanism of action of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and iodine groups can play crucial roles in binding to these targets and modulating their activity .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate with structurally related indole and indazole derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Reactivity: The iodo group in the target compound enables metal-catalyzed cross-coupling (e.g., Suzuki, Heck), distinguishing it from non-halogenated analogs like tert-butyl 5-methoxy derivatives . Cyano groups (-CN) offer pathways for click chemistry or conversion to amines/carboxylic acids, unlike inert substituents (e.g., methyl or methoxy) in compounds like tert-butyl 5-methoxy-2-(5-oxopentyl)-1H-indole-1-carboxylate .

Synthetic Utility :

- The target compound’s iodine atom is pivotal in Pd-catalyzed reactions, as seen in tert-butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate synthesis, which uses similar Pd(OAc)₂ conditions .

- In contrast, tert-butyl 5-chloro-1H-indazole-1-carboxylate (indazole core) is tailored for nucleophilic substitution, leveraging chlorine’s electrophilicity .

Structural Complexity :

- Bromo- and fluorobenzyl-substituted analogs (e.g., C₂₃H₂₄BrFN₂O₂) exhibit higher molecular weights (>450 g/mol) due to fused pyridoindole systems, limiting their use in high-throughput synthesis compared to simpler indoles .

Safety and Handling: Like other tert-butyl indole carboxylates, the target compound lacks comprehensive toxicity data and is classified for research use only, requiring precautions against inhalation/skin contact . This contrasts with tert-butyl alcohol, a known irritant with established exposure limits .

Research Findings:

- Cross-Coupling Efficiency : The iodine atom in the target compound facilitates high-yield coupling in redox-relay Heck reactions, as demonstrated in the synthesis of tetrahydrofuran-substituted indoles .

- Thermal Stability : Boc-protected indoles (including the target compound) show superior stability under acidic conditions compared to tosyl or acetyl-protected analogs, enabling multi-step syntheses .

- Spectroscopic Differentiation: The cyano group in the target compound produces distinct ¹³C NMR signals (~115 ppm for CN) versus methoxy (~55 ppm) or halogen substituents (e.g., 125 ppm for C-I) .

生物活性

Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a cyano group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. Its structure includes:

- Indole core : A bicyclic structure that is prevalent in many bioactive compounds.

- Cyano group (–C≡N) : Located at the 5-position, this group is known for its reactivity and ability to participate in various chemical reactions.

- Iodine atom : Positioned at the 3-position, it serves as a good leaving group in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound may exhibit significant biological activities due to its structural components:

Anticancer Properties

Several studies have highlighted the potential of indole derivatives in cancer treatment. The presence of the indole core in this compound suggests possible interactions with various molecular targets involved in cancer progression. For example:

- Inhibition of Tumor Growth : Preliminary data suggest that similar indole derivatives can inhibit cell growth in various cancer cell lines, including HeLa cervical adenocarcinoma and HCT-116 colon carcinoma cells, with IC50 values indicating effective concentrations for growth inhibition .

Anti-inflammatory Activity

The cyano and indole moieties are frequently associated with anti-inflammatory properties. Compounds containing these groups have demonstrated the ability to modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

The mechanism of action for this compound likely involves:

- Target Interaction : The cyano group may facilitate binding to various enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

- Chemical Reactivity : The iodine atom can undergo nucleophilic substitution, allowing the compound to form new derivatives that may enhance its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Used primarily in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | May exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table highlights how the combination of iodine and cyano functionalities in this compound may enhance its reactivity and biological properties compared to other indole derivatives .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of similar indole derivatives:

- Antibacterial Activity : Some related compounds have shown promising antibacterial properties against gram-positive bacteria, indicating a broad spectrum of biological activity that could be further investigated for this compound .

- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles of this compound in animal models, which could lead to preclinical studies aimed at drug development .

Q & A

Basic: What synthetic routes are commonly employed to introduce tert-butyl carbamate protection on indole nitrogen?

The tert-butyl carbamate (Boc) group is widely used to protect the indole NH group during multi-step syntheses. A standard method involves reacting the indole derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran. For example, ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate was Boc-protected under these conditions to prevent unwanted side reactions during subsequent functionalization . The reaction progress can be monitored via TLC or LC-MS, and purification typically involves column chromatography.

Basic: How can intermediates in the synthesis of this compound be purified effectively?

Indole derivatives often require rigorous purification due to their sensitivity to oxidation and tendency to form by-products. For tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, recrystallization from acetic acid or ethanol/water mixtures is effective for removing unreacted starting materials. Column chromatography using silica gel with gradients of ethyl acetate in hexanes (e.g., 10–30%) is recommended for isolating intermediates. Evidence from similar indole carboxylate syntheses shows that sodium acetate in acetic acid aids in precipitating pure products after reflux .

Advanced: How can SHELX and ORTEP-III be utilized to resolve crystallographic ambiguities in indole derivatives?

SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for resolving disorder in iodine or tert-butyl groups. For example, high-resolution X-ray data can be processed using SHELXL to model anisotropic displacement parameters for the iodine atom, which often exhibits significant thermal motion. ORTEP-III provides graphical visualization of thermal ellipsoids, aiding in the interpretation of steric effects from the bulky tert-butyl group . Combining these tools allows researchers to validate hydrogen bonding patterns (e.g., C–H⋯O interactions) and assess the impact of substituents on crystal packing .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions at the 3-iodo position of this indole derivative?

The 3-iodo substituent is highly reactive in cross-coupling reactions. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures at 80–100°C.

- Base optimization : Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions.

- Boron partner stability : Arylboronic acids with electron-withdrawing groups may require slow addition to minimize protodeiodination.

Evidence from analogous tert-butyl indole carboxylates suggests that microwave-assisted conditions (e.g., 120°C, 30 min) improve yields for sterically hindered partners . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexanes) is essential to remove palladium residues.

Advanced: How can graph set analysis elucidate hydrogen-bonding networks in crystals of this compound?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings) to predict packing motifs. For this compound, the cyano group may form C≡N⋯H–C interactions, while the carbonyl oxygen participates in C=O⋯H–N hydrogen bonds with adjacent indole NH groups (if deprotected). These interactions can be quantified using Mercury software, with descriptors such as for cyclic dimers . Such analysis aids in designing co-crystals for improved solubility or stability.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR confirms Boc protection via the absence of the indole NH peak (~10–12 ppm). The tert-butyl group appears as a singlet at ~1.6 ppm.

- IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) validate functionalization.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of CO₂ from the Boc group).

Advanced: How can conflicting toxicity data for indole derivatives be addressed during risk assessment?

Limited toxicity data (e.g., from safety sheets ) require conservative handling protocols:

- In silico tools : Use EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity.

- Analog-based reasoning : Compare with structurally similar compounds (e.g., tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate) known to exhibit moderate cytotoxicity .

- In vitro assays : Prioritize Ames tests for mutagenicity and HepG2 cell viability assays if biological activity is suspected.

Advanced: What methodologies resolve regioselectivity challenges during electrophilic substitution on the indole core?

The 5-cyano and 3-iodo substituents direct electrophiles to the 4- or 6-positions. For nitration, a mixture of HNO₃/H₂SO₄ at 0°C favors the 4-position due to the electron-withdrawing cyano group. Iodine’s steric bulk can hinder larger electrophiles, necessitating Lewis acids (e.g., FeCl₃) for Friedel-Crafts reactions. Computational modeling (DFT) with Gaussian software helps predict reactive sites by mapping electrostatic potential surfaces .

Basic: Why is the tert-butyl group a preferred protecting group in indole chemistry?

The tert-butyl carbamate offers:

- Stability : Resists acidic and basic conditions except strong acids (e.g., TFA) or prolonged heating.

- Ease of removal : Deprotection with HCl in dioxane or TFA in dichloromethane yields the free indole NH without side reactions.

- Crystallinity : Enhances crystal formation for X-ray analysis, critical for structural validation .

Advanced: How do solvent polarity and temperature influence the stability of the cyano group during reactions?

The 5-cyano group is susceptible to hydrolysis under acidic or basic conditions. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrile but may promote side reactions at high temperatures (>100°C). Evidence from indole-3-carboxylate syntheses suggests that neutral pH and moderate temperatures (60–80°C) in toluene/acetonitrile mixtures preserve the cyano functionality while allowing iodination or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。